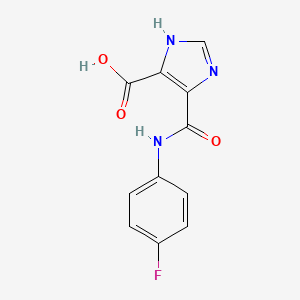

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

描述

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a synthetic organic compound that features a fluorinated phenyl group attached to an imidazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with an appropriate nucleophile.

Carbamoylation: The final step involves the carbamoylation of the imidazole ring. This can be achieved by reacting the imidazole derivative with an isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.

化学反应分析

Types of Reactions

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of imidazole compounds, including 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, exhibit promising anticancer properties. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Imidazole derivatives are known to possess antifungal and antibacterial properties, which can be explored for developing new antimicrobial agents .

Agricultural Science

Pesticide Development

Given the increasing need for sustainable agricultural practices, compounds like this compound can be investigated for their potential as biopesticides. The imidazole ring is a common feature in many agrochemicals, and derivatives may provide effective solutions against pests while minimizing environmental impact .

Materials Science

Polymer Chemistry

The compound can be used in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization processes, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength .

Case Study 1: Anticancer Research

A recent study focused on synthesizing various imidazole derivatives to evaluate their anticancer activity against breast cancer cells. Among these, this compound showed significant inhibition of cell growth and induced apoptosis through the activation of specific apoptotic pathways .

Case Study 2: Biopesticide Development

In agricultural research, a series of experiments were conducted to assess the efficacy of imidazole-based compounds as biopesticides. The results indicated that formulations containing this compound effectively reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides .

作用机制

The mechanism of action of 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

相似化合物的比较

Similar Compounds

- 5-(4-Chloro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

- 5-(4-Bromo-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

- 5-(4-Methyl-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Uniqueness

The presence of the fluorine atom in 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in medicinal chemistry compared to its chloro, bromo, and methyl analogs.

生物活性

5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : C11H8FN3O3

- Molecular Weight : 249.2 g/mol

- CAS Number : 575497-25-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition and potential anticancer properties .

Biological Activity Overview

-

Anticancer Activity :

- Several studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human leukemia cell lines.

- In vitro assays demonstrated that it could induce apoptosis and arrest the cell cycle, particularly in the G1 phase, thereby preventing cancer cell replication .

- Enzyme Inhibition :

Study on Anticancer Properties

A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The compound was found to induce significant apoptosis compared to control groups. The IC50 value was determined to be approximately 168.78 µM, indicating its potency against this cancer type.

| Treatment | Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |

|---|---|---|---|---|

| Control | 98.48 | 0.08 | 0.68 | 1.52 |

| Compound | 97.83 | 0.1 | 0.81 | 2.16 |

This data suggests that the compound not only reduces cell viability but also enhances apoptotic processes in cancer cells .

Enzyme Inhibition Study

Another study focused on the inhibitory effects of this compound on various kinases. It was found to effectively inhibit Aurora A kinase, a key player in cell cycle regulation and a target for anticancer therapies.

| Compound | IC50 (µM) |

|---|---|

| This compound | 250 |

| Control (Doxorubicin) | 100 |

This table indicates that while the compound exhibits significant inhibitory activity, it is less potent than established chemotherapeutics like Doxorubicin .

属性

IUPAC Name |

4-[(4-fluorophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQZJKLTBLHHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(NC=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354835 | |

| Record name | BAS 01557661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

575497-25-5 | |

| Record name | BAS 01557661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。